

Unveiling the Spectroscopic Signature of Sarcandrone A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Sarcandrone A**, a flavan-chalcone dimer isolated from Sarcandra hainanensis. The information presented here is crucial for the identification, characterization, and further development of this natural product.

Spectroscopic Data of Sarcandrone A

The structural elucidation of **Sarcandrone A** relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR data for **Sarcandrone A** were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Sarcandrone A** (acetone-d₆)



Position	δ (ppm)	Multiplicity	J (Hz)
2	5.26	dd	12.4, 2.8
3	2.90	m	
4	4.31	d	9.6
6	6.13	S	
2"	7.54	d	8.8
3"	6.89	d	8.8
5"	6.89	d	8.8
6"	7.54	d	8.8
5'-OCH₃	3.84	S	
8-OCH₃	3.75	S	_
4'-OCH₃	3.86	S	
α	7.82	d	15.6
β	8.12	d	15.6
3'	6.33	S	
5'	6.33	S	

Table 2: ¹³C NMR Spectroscopic Data for **Sarcandrone A** (acetone-d₆)



Position	δ (ppm)
2	77.2
3	46.1
4	38.9
4a	103.4
5	154.5
6	93.3
7	158.0
8	131.1
8a	152.0
1"	130.6
2"	130.3
3"	114.7
4"	160.2
5"	114.7
6"	130.3
1'	106.4
2'	164.8
3'	91.2
4'	166.2
5'	91.2
6'	164.8
α	126.8
β	140.9
	



C=O	193.1
5-OCH₃	60.5
8-OCH₃	56.5
4'-OCH₃	55.8

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for Sarcandrone A

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	555.1968	555.1962	СззНз1О8

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are generalized methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified **Sarcandrone A** are dissolved in approximately 0.5 mL of a deuterated solvent, in this case, acetone- d_6 . The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

Data Acquisition:

• ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.



- ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Important parameters are similar to the ¹H NMR experiment, but often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
- 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. These experiments involve more complex pulse sequences and require careful optimization of parameters.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of **Sarcandrone A** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

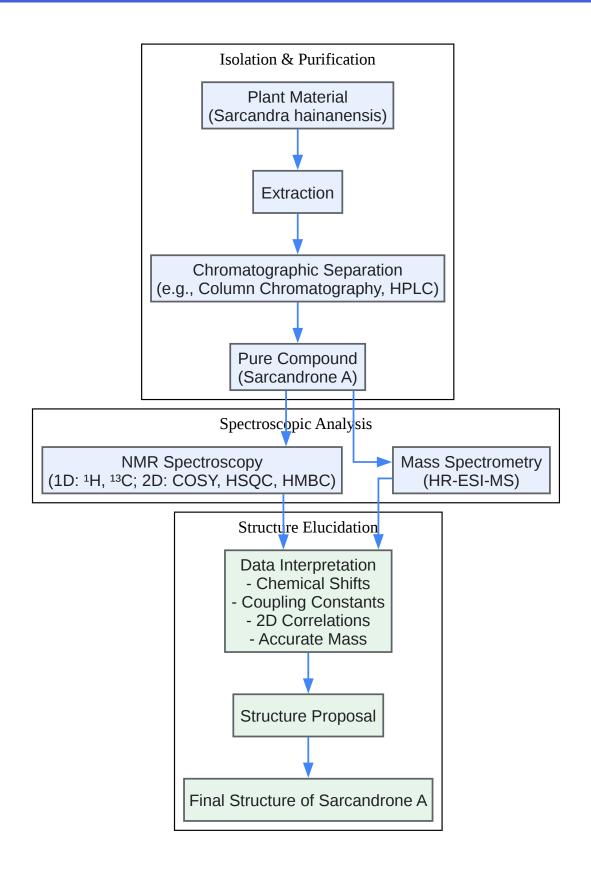
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Sarcandrone A**, from the initial isolation to the final structure elucidation.





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Caption: Workflow for the isolation and structural elucidation of **Sarcandrone A**.







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